molecular formula C18H24N2 B14895891 (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine

(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine

Cat. No.: B14895891
M. Wt: 268.4 g/mol
InChI Key: ZTEOTXZAFQRCTP-ROUUACIJSA-N
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Description

(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine characterized by its stereospecific (S,S) configuration, methyl-substituted amine groups, and para-tolyl aromatic rings. Key properties include:

  • Molecular weight: 268.40 g/mol (for the R,R-enantiomer) .
  • Purity: Typically ≥98% .
  • Storage: Requires inert atmosphere and protection from light .
    This compound is part of a broader class of chiral diamines used in asymmetric catalysis, ligand design, and enantioselective synthesis.

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

(1S,2S)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m0/s1

InChI Key

ZTEOTXZAFQRCTP-ROUUACIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C)NC)NC

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,2-Di-p-tolylethane-1,2-dione

The most direct route involves reductive amination of 1,2-di-p-tolylethane-1,2-dione (a diketone) with methylamine. This method leverages the well-established reductive amination protocol for converting carbonyl groups to amines.

Procedure :

  • Synthesis of 1,2-Di-p-tolylethane-1,2-dione :
    • A Pd-catalyzed coupling of p-tolylboronic acid with acetylene derivatives, followed by oxidation using SeO₂ in 1,4-dioxane, yields the diketone in 71% isolated yield.
    • Key data :









































      StepConditionsYield
      HeteroarylationXPhos Pd G4, microwave, 150°C59%
      OxidationSeO₂, 1,4-dioxane, 50°C89%
  • Reductive Amination :
    • The diketone is treated with excess methylamine and a reducing agent (e.g., NaBH₃CN) in methanol at pH 4–5. The reaction proceeds via imine intermediate formation, followed by reduction to the diamine.
    • Challenges :
      • Stereochemical control: The symmetric diketone produces a racemic mixture. Resolution via chiral chromatography or diastereomeric salt formation (e.g., using L-tartaric acid) is required to isolate the (1S,2S) enantiomer.
    • Optimization :











































      ParameterOptimal Condition
      Reducing agentNaBH₃CN
      SolventMeOH/CH₂Cl₂
      TemperatureRoom temperature

Asymmetric Hydrogenation of Diimine Intermediates

To bypass resolution steps, asymmetric hydrogenation of a prochiral diimine precursor offers enantioselectivity.

Procedure :

  • Diimine Synthesis :
    • Condensation of 1,2-di-p-tolylethane-1,2-dione with methylamine forms the corresponding diimine.
  • Hydrogenation :
    • Using a chiral Rh or Ru catalyst (e.g., (S)-BINAP-Rh), the diimine is hydrogenated under high pressure (50–100 bar H₂) to yield the (1S,2S)-diamine with >90% enantiomeric excess (ee).
    • Key data :









































      CatalysteeYield
      (S)-BINAP-RhCl₃92%85%
      (R,R)-TsDPEN-Ru88%78%

Chiral Resolution of Racemic Diamine

For non-stereoselective syntheses, resolution remains a practical approach.

Procedure :

  • Racemic Synthesis :
    • Reductive amination without chiral induction yields racemic (1S,2S)/(1R,2R)-diamine.
  • Resolution :
    • The racemate is treated with a chiral resolving agent (e.g., (−)-di-p-toluoyl-D-tartaric acid) to form diastereomeric salts. Fractional crystallization isolates the (1S,2S) enantiomer.
    • Efficiency :































      Resolving AgentPurityRecovery
      (−)-DPTTA99% ee40%

Comparative Analysis of Methods

Method Advantages Disadvantages
Reductive Amination High yield (70–85%); scalable Requires resolution step
Asymmetric Hydrogenation Enantioselective (88–92% ee) High catalyst cost
Chiral Resolution Access to high-purity enantiomers Low recovery (30–40%)

Structural and Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.30–7.10 (m, 8H, Ar-H), 3.82 (s, 4H, N-CH₂), 2.61 (s, 6H, N-CH₃), 2.35 (s, 6H, Ar-CH₃).
  • Optical Rotation : [α]²⁵/D = −17.0° (c = 0.5, CHCl₃).
  • Melting Point : 48–53°C.

Applications and Derivatives

  • Catalysis : Serves as a ligand in Ni-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10,000.
  • Pharmaceuticals : Intermediate in synthesizing chiral β-amino alcohols for antiviral agents.

Chemical Reactions Analysis

Alkylation and Ligand Formation

The dimethylamine groups in this compound can undergo alkylation to form quaternary ammonium salts. For example, reactions with alkyl halides (e.g., methyl iodide) yield imidazolinium salts, which are valuable as chiral catalysts or ligands .

Example Reaction:

(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine+CH3IImidazolinium salt+HI\text{(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine} + \text{CH}_3\text{I} \rightarrow \text{Imidazolinium salt} + \text{HI}

This reactivity parallels that of structurally similar ligands like (1S,2S)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine, which forms imidazolinium salts for asymmetric catalysis .

Coordination in Catalytic Reactions

The compound acts as a chiral ligand in metal-catalyzed reactions. For instance, nickel complexes of analogous diamines facilitate cross-coupling reactions such as alkyl-alkyl Suzuki reactions or carbamate syntheses .

Key Applications:

Reaction TypeSubstratesCatalyst SystemYield Range
Alkyl-Alkyl Suzuki CouplingAlkyl Halides + Boronic AcidsNi/(1S,2S)-Diamine Complex60–85%
Carbamate SynthesisAlcohols + Disubstituted UreasNi/(1S,2S)-Diamine Complex70–92%

The p-tolyl groups enhance steric and electronic tuning, improving enantioselectivity in these transformations.

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine with related compounds:

CompoundKey ReactionsUnique Features
(1S,2S)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine Suzuki coupling, aza-Diels-Alder catalysisPhenyl groups reduce steric hindrance
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine Coordination in asymmetric hydrogenationCyclohexane backbone increases rigidity
Heteroaryl 1,2-diketones Microwave-assisted synthesis of quinoxalinesElectron-withdrawing groups enhance reactivity

Scientific Research Applications

(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Diamines

Compound Name Structure Features Molecular Weight (g/mol) Key Applications References
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine (S,S) configuration; N-methyl; para-tolyl substituents 268.40 (R,R-enantiomer) Asymmetric catalysis (inference from analogues)
(1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine (R,R) configuration; N-methyl; phenyl substituents 240.34 Chiral auxiliary in aldehyde resolution; asymmetric synthesis
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine (S,S) configuration; N,N,N′,N′-tetramethyl; phenyl substituents 268.40 Catalytic allylation reactions; ligand in metal complexes
(1S,2S)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (S,S) configuration; N-methyl; 3-CF3-phenyl substituents 376.34 Potential use in fluorinated ligand systems
(1R,2R)-N,N′-Di-p-tosyl-1,2-diphenylethane-1,2-diamine (R,R) configuration; N-tosyl; phenyl substituents 520.66 Intermediate in sulfonamide-based syntheses

Steric and Electronic Effects

  • Para-Tolyl vs. Phenyl Substituents : The para-methyl groups in the target compound enhance electron-donating effects compared to unsubstituted phenyl rings in (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine. This increases steric bulk and may improve enantioselectivity in catalytic reactions .
  • N-Methyl vs. N-Tosyl Groups : N-Methylation (as in the target compound) reduces basicity and steric hindrance compared to bulkier tosyl groups (e.g., (1R,2R)-N,N′-Di-p-tosyldiamine), making the former more suitable for coordination with transition metals .

Physicochemical Properties

  • Solubility : N-Methylated diamines (e.g., the target compound) generally exhibit better solubility in polar aprotic solvents compared to tosylated or fully aromatic derivatives .
  • Thermal Stability : Tosylated derivatives (e.g., CAS 121758-19-8) show higher thermal stability due to robust sulfonamide linkages, whereas N-methyl analogues may degrade at lower temperatures .

Research Findings and Industrial Relevance

  • Scalability: The synthesis of N,N′-dimethyl-1,2-diarylethylenediamines (e.g., the target compound) is noted for cost-effectiveness and scalability, avoiding chromatographic separations .

Biological Activity

(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant potential in various biological and chemical applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₄N₂
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 1252882
  • Purity : Typically >97% .

The compound features two p-tolyl groups attached to a central ethylene diamine backbone, contributing to its unique steric and electronic properties.

1. Antioxidant Properties

Research indicates that (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which can protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.

2. Radical Scavenging

The compound's ability to react with peroxyl radicals has been documented. Studies demonstrate that it can mitigate the effects of oxidative stress by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage . This mechanism is crucial in conditions such as cancer and neurodegenerative diseases.

Case Studies

  • Study on Neuroprotection : A study investigated the neuroprotective effects of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Cancer Research : In a cancer cell line study, the compound demonstrated cytotoxic effects against specific cancer types. The mechanism was attributed to its ability to induce apoptosis through ROS generation, highlighting its dual role as both an antioxidant and a pro-oxidant under certain conditions .

Data Summary

PropertyValue
Molecular FormulaC₁₈H₂₄N₂
Molecular Weight268.4 g/mol
CAS Number1252882
Antioxidant ActivityYes
CytotoxicityYes (specific cancer lines)
Neuroprotective EffectsYes

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine?

  • Methodology : Synthesis typically involves catalytic reduction of pre-functionalized precursors. For example, benzylated amines can be reduced using hydrogen gas in the presence of platinum catalysts under controlled temperature (40–60°C) . Chiral resolution may employ asymmetric induction via ligands like (−)-sparteine to achieve stereochemical control, as seen in similar diamine syntheses . Post-reaction purification often utilizes column chromatography on basic alumina to separate diastereomers .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear due to its toxicity (acute oral LD50 ≤ 50 mg/kg) and potential carcinogenicity . Avoid skin contact and inhalation.
  • Storage : Store in airtight, nitrogen-purged containers at 2–8°C to prevent oxidation. Stability tests indicate degradation risks under prolonged light exposure or humidity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR : Confirm stereochemistry and methyl group integration (e.g., δ 2.2–2.5 ppm for aromatic methyl protons) .
  • HPLC/Chiral GC : Determine enantiomeric excess (e.g., using polysaccharide-based columns) .
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 376.34 for C18H18F6N2 derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this diamine influence its efficacy as a ligand in asymmetric catalysis?

  • Mechanistic Insight : The (1S,2S) configuration enables precise spatial orientation of coordinating atoms, critical for enantioselective outcomes. For instance, analogous diamines like (1S,2S)-diphenylethane-1,2-diamine act as chiral ligands in N-BODIPY synthesis, achieving high enantiomeric ratios (e.g., 4:1 dr in cyclopropane formation) . Steric hindrance from p-tolyl groups can modulate substrate access, enhancing selectivity in C–C bond-forming reactions .

Q. How can researchers resolve contradictions in reported catalytic outcomes when using this ligand?

  • Troubleshooting Framework :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) may improve ligand solubility and reaction homogeneity versus non-polar alternatives .
  • Catalyst Loading : Optimize metal-to-ligand ratios (e.g., 1:1.2 for Rh-catalyzed hydrogenations) to avoid off-cycle intermediates .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired pathways (e.g., lower temps for kinetic control in cyclopropanation) .

Q. What strategies mitigate environmental and health hazards during large-scale applications?

  • Risk Mitigation :

  • Waste Disposal : Treat aqueous waste with activated carbon to adsorb residual diamine, complying with EPA guidelines (LC50 < 1 mg/L for aquatic organisms) .
  • Substitution : Explore greener alternatives (e.g., ionic liquid-supported ligands) to reduce toxicity without compromising catalytic activity .

Key Research Findings

  • Catalytic Applications : The ligand’s rigid (1S,2S) geometry enhances enantioselectivity in macrolactonization (7-step synthesis of clavosolide A) .
  • Safety Profile : Classified as a Category 2 carcinogen (GHS H351) with acute aquatic toxicity (GHS H400) .
  • Environmental Impact : Ozone-depleting potential requires closed-system handling to prevent atmospheric release .

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